molecular formula C13H18O4 B14377213 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one CAS No. 90033-49-1

4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one

Katalognummer: B14377213
CAS-Nummer: 90033-49-1
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: WEFLSJQWTPRALZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one is an organic compound with the molecular formula C12H16O3. It is also known by other names such as α-Veratrylpropanone and Methyl zingerone . This compound is characterized by the presence of a butanone group attached to a dimethoxyphenyl group through a methoxy linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one typically involves the reaction of 2,3-dimethoxybenzyl alcohol with butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wirkmechanismus

The mechanism of action of 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its antioxidant activity, while the butanone moiety contributes to its reactivity in various chemical reactions .

Eigenschaften

CAS-Nummer

90033-49-1

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

4-[(2,3-dimethoxyphenyl)methoxy]butan-2-one

InChI

InChI=1S/C13H18O4/c1-10(14)7-8-17-9-11-5-4-6-12(15-2)13(11)16-3/h4-6H,7-9H2,1-3H3

InChI-Schlüssel

WEFLSJQWTPRALZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCOCC1=C(C(=CC=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.